molecular formula C17H13N5OS2 B10989372 1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10989372
M. Wt: 367.5 g/mol
InChI Key: YCKUYVQAAPXESF-UHFFFAOYSA-N
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Description

1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with various heterocyclic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the thiazole and thiophene groups. The final step involves the methylation of the nitrogen atom and the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H13N5OS2

Molecular Weight

367.5 g/mol

IUPAC Name

2-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H13N5OS2/c1-22-14(9-12(21-22)15-3-2-8-24-15)16(23)20-17-19-13(10-25-17)11-4-6-18-7-5-11/h2-10H,1H3,(H,19,20,23)

InChI Key

YCKUYVQAAPXESF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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